4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine
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Overview
Description
4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a 3,5-dimethylisoxazole group and a methoxycyclohexyl group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Substitution on the Benzene Ring: The benzene ring is functionalized with the isoxazole group via electrophilic aromatic substitution.
Attachment of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced through a nucleophilic substitution reaction, often using a suitable leaving group on the benzene ring and a methoxycyclohexylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.
Substitution: The
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-1-N-(4-methoxycyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H25N3O2/c1-11-18(12(2)23-21-11)13-4-9-17(16(19)10-13)20-14-5-7-15(22-3)8-6-14/h4,9-10,14-15,20H,5-8,19H2,1-3H3 |
InChI Key |
CCNNZHZTAYCXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)N |
Origin of Product |
United States |
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